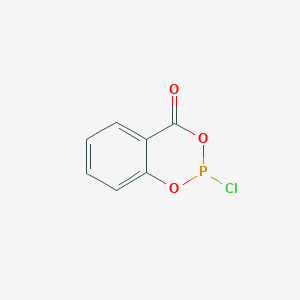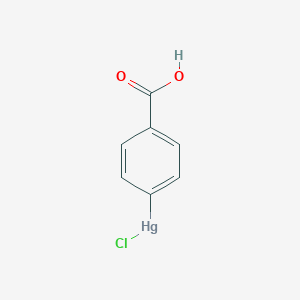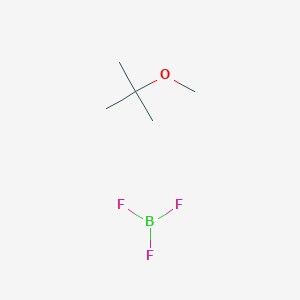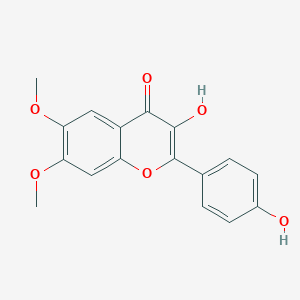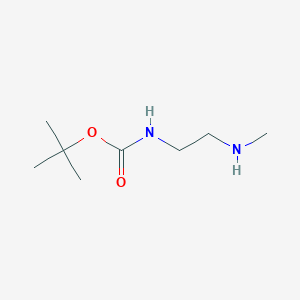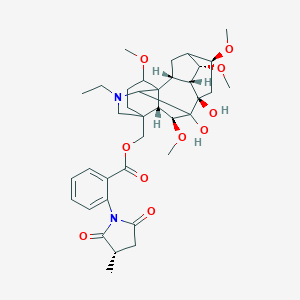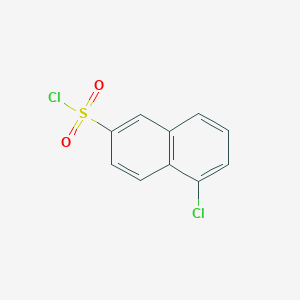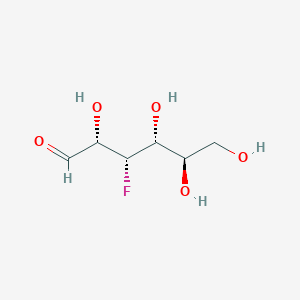
3-desoxi-3-fluoro-D-glucosa
Descripción general
Descripción
3-deoxy-3-fluoro-D-glucose is a fluorinated glucose analog that has been studied for its potential applications in various fields, including medical imaging and metabolic research. This compound is structurally similar to glucose but has a fluorine atom replacing the hydroxyl group at the third carbon position. This modification imparts unique properties to the molecule, making it a valuable tool for studying glucose metabolism and other biochemical processes.
Aplicaciones Científicas De Investigación
3-deoxy-3-fluoro-D-glucose has several scientific research applications:
Medical Imaging: It is used as a glucose tracer in positron emission tomography (PET) to study glucose metabolism in tissues.
Metabolic Research: It helps in mapping cerebral glucose transport and metabolism.
Biochemical Studies: It serves as a probe for studying enzyme activities, such as aldose reductase and glucose dehydrogenase.
Chemical Biology: It is used in the synthesis of fluorinated carbohydrates for molecular recognition studies.
Mecanismo De Acción
Target of Action
3-Deoxy-3-fluoro-D-glucose (3-FG) is a glucose analog that primarily targets the GLUT-1 glucose transporter and hexokinase . These proteins play crucial roles in glucose uptake and metabolism, respectively .
Mode of Action
3-FG is transported into cells, including brain tissue, at rates similar to those of glucose . Once inside the cell, it is phosphorylated by hexokinase to 3-FG-6-phosphate . This phosphorylation prevents the glucose from being released, trapping it inside the cell .
Biochemical Pathways
Unlike glucose, 3-FG is poorly metabolized through glycolysis, the pentose phosphate shunt, or into glycogen . In certain organisms, 3-fg can be catabolized through the glucose reduction (aldose reductase) and oxidation (glucose dehydrogenase) pathways to become 3-deoxy-3-fluoro-sorbitol (3-fs) and 3-deoxy-3-fluoro-d-gluconic acid (3-fga), respectively . Further metabolism of 3-FS to 3-deoxy-3-fluoro-D-fructose (3-FF) can then occur .
Pharmacokinetics
The pharmacokinetics of 3-FG are similar to those of glucose. After intravenous administration, it is rapidly distributed to all organs of the body . Optimal PET imaging is generally achieved between 30 to 40 minutes after administration . It is excreted via the kidneys into the bladder, with about 2% excreted within 2 hours .
Result of Action
The uptake of 3-FG by tissues is a marker for the tissue uptake of glucose, which in turn is closely correlated with certain types of tissue metabolism . For example, it has been demonstrated that 3-FG is metabolized to 3-FS, via aldose reductase, and 3-FF, via the sorbitol dehydrogenase reaction with 3-FS, in rat cerebral tissue .
Action Environment
The action of 3-FG can be influenced by environmental factors. For instance, the rate of 3-FG transport into cells can be affected by the concentration of glucose in the environment . Additionally, the metabolism of 3-FG can be influenced by the presence of certain enzymes, such as aldose reductase and glucose dehydrogenase .
Análisis Bioquímico
Biochemical Properties
3-Deoxy-3-fluoro-D-glucose is transported into cells at rates similar to those of glucose . Once inside the cell, it is phosphorylated by hexokinase to form 3-deoxy-3-fluoro-D-glucose-6-phosphate . Unlike glucose, it is poorly metabolized through glycolysis, the pentose phosphate shunt, or into glycogen . Instead, it can be catabolized through the glucose reduction (aldose reductase) and oxidation (glucose dehydrogenase) pathways to become 3-deoxy-3-fluoro-sorbitol (3-FS) and 3-deoxy-3-fluoro-D-gluconic acid (3-FGA), respectively .
Cellular Effects
The effects of 3-deoxy-3-fluoro-D-glucose on cells are largely determined by its interactions with various enzymes. For example, it is preferentially utilized by aldose reductase and glucose dehydrogenase . Its metabolism can therefore be used as a marker for these particular enzyme activities
Molecular Mechanism
The molecular mechanism of action of 3-deoxy-3-fluoro-D-glucose involves its uptake into cells and subsequent phosphorylation by hexokinase . This results in the formation of 3-deoxy-3-fluoro-D-glucose-6-phosphate, which is not further metabolized through the usual glucose metabolic pathways . Instead, it can be catabolized through alternative pathways involving aldose reductase and glucose dehydrogenase .
Temporal Effects in Laboratory Settings
It is known that the production of 3-FS is well correlated with the known distribution of aldose reductase in all the systems studied . Further metabolism of 3-FS to 3-FF was verified to occur in cerebral tissue .
Metabolic Pathways
3-Deoxy-3-fluoro-D-glucose is involved in alternative metabolic pathways that bypass the usual glucose metabolic routes . It can be catabolized through the glucose reduction (aldose reductase) and oxidation (glucose dehydrogenase) pathways to become 3-FS and 3-FGA, respectively .
Transport and Distribution
3-Deoxy-3-fluoro-D-glucose is transported into cells at rates similar to those of glucose
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-deoxy-3-fluoro-D-glucose typically involves the fluorination of a glucose derivative. One common method is the direct fluorination of 3,4,6-tri-O-acetyl-D-glucal, followed by hydrolysis with hydrochloric acid to yield the desired product . Another approach involves the use of trifluoromethanesulfonyl derivatives to introduce the fluorine atom .
Industrial Production Methods
Industrial production of 3-deoxy-3-fluoro-D-glucose may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of automated synthesis and purification systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-deoxy-3-fluoro-D-glucose undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-deoxy-3-fluoro-D-gluconic acid.
Reduction: It can be reduced to form 3-deoxy-3-fluoro-sorbitol.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be employed to replace the fluorine atom.
Major Products Formed
Oxidation: 3-deoxy-3-fluoro-D-gluconic acid.
Reduction: 3-deoxy-3-fluoro-sorbitol.
Substitution: Products depend on the nucleophile used.
Comparación Con Compuestos Similares
Similar Compounds
2-deoxy-2-fluoro-D-glucose: Another fluorinated glucose analog used in PET imaging.
4-deoxy-4-fluoro-D-glucose: Similar in structure but with the fluorine atom at the fourth carbon position.
6-deoxy-6-fluoro-D-glucose: Fluorine atom at the sixth carbon position.
Uniqueness
3-deoxy-3-fluoro-D-glucose is unique due to its specific fluorination at the third carbon position, which affects its metabolic properties and makes it a valuable tool for specific biochemical studies .
Propiedades
IUPAC Name |
(2S,3S,4R,5R)-3-fluoro-2,4,5,6-tetrahydroxyhexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11FO5/c7-5(3(10)1-8)6(12)4(11)2-9/h1,3-6,9-12H,2H2/t3-,4+,5+,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMHCJIQOFXULDL-SLPGGIOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)F)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C=O)O)F)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11FO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00930858 | |
| Record name | 3-Deoxy-3-fluorohexose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00930858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14049-03-7 | |
| Record name | 3-Deoxy-3-fluoro-D-glucose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014049037 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Deoxy-3-fluorohexose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00930858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-DEOXY-3-FLUORODEXTROSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8316U79EZ5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: 3FG primarily interacts with glucose transport systems and enzymes involved in glucose metabolism.
- Glucose Transport: 3FG competitively inhibits glucose uptake by competing for binding sites on glucose transporters in various cells and tissues, including human erythrocytes [], rat hearts [], and Escherichia coli [].
- Phosphoenolpyruvate-Dependent Phosphotransferase System (PTS): In bacteria like Escherichia coli and Salmonella typhimurium, 3FG is transported and phosphorylated by the PTS [, ]. This can lead to the accumulation of 3FG-6-phosphate, which can interfere with glucose metabolism and contribute to the "glucose effect" - the repression of enzymes involved in the utilization of alternative carbon sources [, ].
- Glycolysis: In locusts, 3FG is metabolized to 3-deoxy-3-fluoro-D-glucitol (3FGL) by aldose reductase and further processed by sorbitol dehydrogenase []. This metabolic pathway leads to the release of fluoride ions, which can disrupt glycolysis and contribute to the compound's toxicity [].
A:* Molecular Formula: C6H11FO5* Molecular Weight: 182.14 g/mol* Spectroscopic Data: Detailed 1H and 19F NMR data, including coupling constants, have been reported for 3FG and its derivatives, providing insights into its structure and conformation [, ].
A:
C-2 Hydroxyl: The hydroxyl group at C-2 of glucose is crucial for active intestinal transport. Replacing it with fluorine, chlorine, or hydrogen leads to a complete loss of sodium-dependent active transport [].* C-3 Fluorine: Replacing the hydroxyl group at C-3 with fluorine significantly impacts its metabolism. While 3FG is a substrate for glucose oxidase and gluconate dehydrogenase, the resulting 3-deoxy-3-fluoro-D-gluconic acid inhibits gluconokinase [].* Other Positions:* Modifications at other positions, such as the replacement of the C-4 hydroxyl group with fluorine, have been explored [, , ]. These modifications generally lead to reduced substrate activity or altered inhibitory effects on various enzymes.
A: Research on 3FG stability and formulation mainly focuses on its use as a radiotracer, particularly in the form of [18F]-3FG. Studies have investigated its stability in various solutions and the development of formulation strategies to enhance its stability for PET imaging. These strategies may involve optimizing the pH, adding stabilizers, or developing specific delivery systems [].
ANone: The provided scientific literature primarily focuses on the biochemical and metabolic aspects of 3FG. Specific information regarding SHE regulations and guidelines for this compound is not included.
A:* Absorption & Distribution: Studies in rats and dogs have shown that [18F]-3FG is rapidly absorbed and distributed after intravenous administration, with significant accumulation in the myocardium and brain [, ].* Metabolism: The metabolism of 3FG varies across species. In locusts, it is metabolized to 3FGL and further processed, releasing fluoride ions [, ]. In bacteria, it can be phosphorylated by the PTS [, ].* Excretion: Information on the specific excretion pathways of 3FG and its metabolites is limited in the provided research.
A:* In vitro: Studies have utilized 3FG to investigate glucose transport and metabolism in isolated cells and tissues, such as human erythrocytes [] and rat hearts [, ].* Animal Models: Animal models, particularly rodents and locusts, have been used to study the biodistribution, metabolism, and toxicological effects of 3FG [, , , ].* Clinical Trials: While 3FG itself has not been evaluated in clinical trials, its radiolabeled form, [18F]-3FG (commonly known as FDG), is widely used in PET imaging to assess glucose metabolism in various clinical settings, including oncology, cardiology, and neurology.
A:
Resistance Mechanisms: Research has identified 3FG-resistant mutants of bacteria like Salmonella typhimurium, which exhibit defects in the phosphoenolpyruvate:glycose phosphotransferase system, specifically in the ptsH, ptsI, or ptsG genes [, ]. * Cross-Resistance:* The identified resistance mechanisms in bacteria primarily target the PTS system, which is involved in the uptake and phosphorylation of various sugars. Therefore, cross-resistance to other sugars transported by the PTS system is possible.
ANone: The research primarily focuses on the fundamental biochemical and metabolic properties of 3FG. Information on specific biomarkers for predicting efficacy, monitoring treatment response, or identifying adverse effects is not extensively covered.
A: * Spectroscopy: NMR spectroscopy, including 1H and 19F NMR, has been extensively used to characterize the structure and conformation of 3FG and its derivatives [, ].* Chromatography: Thin-layer chromatography (TLC) and gas chromatography (GC) have been employed to separate and identify 3FG and its metabolites in biological samples [, ].* Radiotracer Detection: For [18F]-3FG, positron emission tomography (PET) is the primary imaging technique used to monitor its distribution and uptake in vivo [, , ].
ANone: The provided research primarily focuses on the biochemical and metabolic aspects of 3FG. Information regarding its environmental impact, degradation pathways, and potential ecotoxicological effects is not included.
ANone: While the research mentions the use of various analytical methods like NMR, chromatography, and PET, specific details regarding the validation of these methods for 3FG analysis, including parameters such as accuracy, precision, and specificity, are not explicitly described.
ANone: The provided literature primarily focuses on the research and development aspects of 3FG. Information on established quality control and assurance measures during large-scale manufacturing and distribution is not explicitly covered.
ANone: The provided scientific literature does not include information regarding the immunogenicity or potential immunological responses elicited by 3FG.
ANone: The research primarily focuses on the interactions of 3FG with specific enzymes involved in glucose metabolism. It does not provide comprehensive information on its potential to induce or inhibit a broader range of drug-metabolizing enzymes.
A: * Biocompatibility: 3FG's use in various biological studies, including those involving cells, tissues, and animal models, suggests a certain degree of biocompatibility [, , , , ].* Biodegradability: The research demonstrates the metabolism of 3FG in both bacteria and insects, indicating its susceptibility to biodegradation [, , , , ].
A: Several glucose analogs are used in research and clinical settings as alternatives to 3FG, each with its own properties:* 2-Deoxy-2-[18F]fluoro-D-glucose (FDG): Widely used in PET imaging, FDG is efficiently taken up by cells and phosphorylated, but unlike 3FG, it is not a substrate for glucose-6-phosphatase, leading to its trapping in cells [].* 3-O-Methyl-D-glucose: This analog is transported by glucose transporters but not metabolized, making it useful for studying glucose transport kinetics [, ].
ANone: The provided scientific literature does not offer specific guidance on recycling or waste management strategies for 3FG. As with any chemical substance, responsible handling, use, and disposal practices are essential to minimize environmental impact.
ANone: Research on 3FG leverages existing infrastructure and resources for carbohydrate chemistry, biochemistry, and radiochemistry. This includes NMR facilities, chromatography systems, radioisotope production and handling facilities, and cell culture laboratories.
A:* Early Synthesis & Characterization: Initial research focused on synthesizing 3FG and characterizing its structure using spectroscopic techniques [, , ].* Metabolic Studies: Subsequent studies explored the metabolism of 3FG in various organisms, including bacteria, yeast, and insects, providing insights into its interactions with glucose metabolic pathways [, , , , , ].* Radiotracer Development: The development of [18F]-3FG (FDG) for PET imaging marked a significant milestone, enabling the non-invasive study of glucose metabolism in vivo and revolutionizing various fields, including oncology, cardiology, and neurology [, , ].
ANone: Research on 3FG has fostered collaborations across various disciplines, including:
- Chemistry & Biochemistry: Synergies between synthetic chemistry, carbohydrate chemistry, and biochemistry have been instrumental in synthesizing, characterizing, and understanding the metabolic fate of 3FG [, , , , ].
- Radiochemistry & Imaging: Collaboration between radiochemists and imaging scientists has been crucial for developing and applying [18F]-3FG as a PET tracer for studying glucose metabolism in vivo [, , , ].
- Biology & Medicine: Interdisciplinary research involving biologists, physiologists, and clinicians has utilized 3FG and its radiolabeled counterpart to gain a deeper understanding of glucose transport, metabolism, and its dysregulation in various diseases [, , , , , ].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


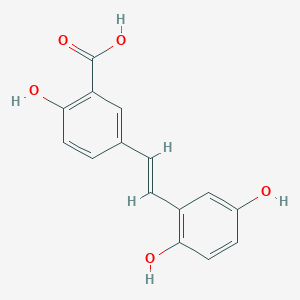
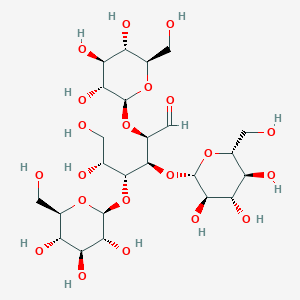
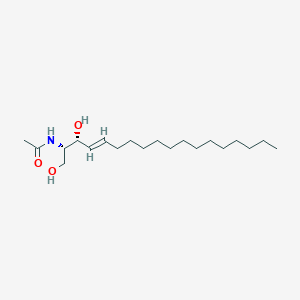
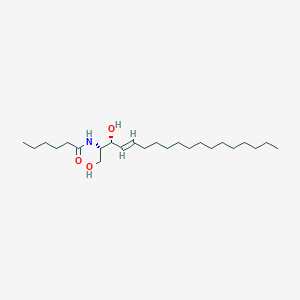
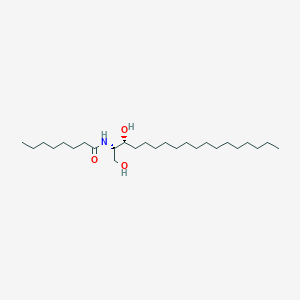
![[(2R,3S,4R,5R)-5-acetamido-3-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4,6-diacetyloxyoxan-2-yl]methyl acetate](/img/structure/B43516.png)
